
1,3-Disilabutane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Disilabutane is an organosilicon compound with the chemical formula C4H12Si2. It is a colorless liquid with a boiling point of approximately 85-90°C and a density of around 0.75 g/cm³ . This compound is soluble in most organic solvents, such as ethanol and ether . As an organosilicon intermediate, this compound finds applications in various fields, including organic synthesis and organometallic chemistry .
準備方法
There are several main methods for preparing 1,3-Disilabutane:
Silanization Reaction: This method involves reacting 1-bromobutane with silicon ethane to produce this compound.
Chloroalkylation Reaction: In this method, trichlorosilane reacts with bromobutane to form this compound.
These reactions typically require controlled conditions, such as specific temperatures and the presence of catalysts, to ensure the desired product yield and purity.
化学反応の分析
1,3-Disilabutane undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, often resulting in the formation of silicon-oxygen bonds.
Reduction: In this reaction, the compound gains electrons, typically leading to the formation of silicon-hydrogen bonds.
Substitution: This reaction involves the replacement of one atom or group in the compound with another atom or group. Common reagents used in these reactions include halogens, acids, and bases.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce silicon oxides, while substitution reactions can yield various organosilicon derivatives.
科学的研究の応用
1,3-Disilabutane has several scientific research applications, including:
Chemistry: It is used as a catalytic reagent and ligand in organic synthesis reactions.
Biology and Medicine: While specific applications in biology and medicine are less common, organosilicon compounds like this compound are being explored for their potential use in drug delivery systems and biomedical materials.
Industry: This compound is used in the production of silicon carbide thin films, which have applications in electronic and microelectromechanical systems (MEMS) devices
作用機序
The mechanism by which 1,3-Disilabutane exerts its effects involves its ability to form silicon-carbon and silicon-silicon bonds. For example, in the deposition of silicon carbide films, this compound acts as a carbon source, allowing carbon atoms to occupy substitutional sites in the silicon lattice . This process is facilitated by reactions such as chemisorption on silicon surfaces, where the compound forms stable bonds with the substrate .
類似化合物との比較
1,3-Disilabutane can be compared with other similar organosilicon compounds, such as:
Hexamethyldisilane: This compound has a similar silicon-carbon backbone but with different substituents, leading to variations in reactivity and applications.
1,1,3,3-Tetramethyl-1,3-disilacyclobutane:
Bis(trimethylsilyl)methane: Another organosilicon compound with distinct reactivity due to its different substituents.
The uniqueness of this compound lies in its linear silicon-carbon backbone and its ability to participate in a wide range of chemical reactions, making it a versatile intermediate in organosilicon chemistry.
特性
InChI |
InChI=1S/C2H5Si2/c1-4-2-3/h2H2,1H3 |
Source


|
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGUJAXHXTYGXSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si]C[Si] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5Si2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
85.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
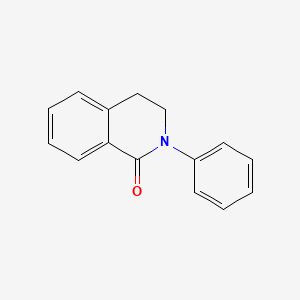


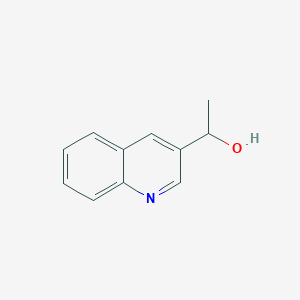
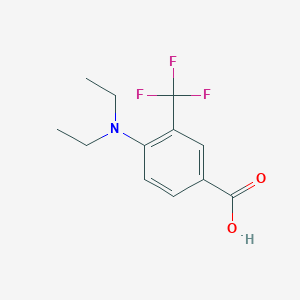
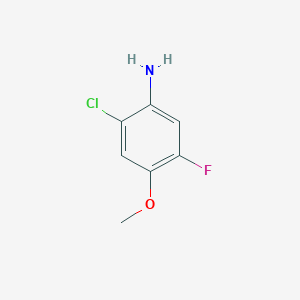
![Ethyl 2-(2-amino[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-4-pentynoate](/img/structure/B3149752.png)
![6-Hydroxy-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B3149778.png)
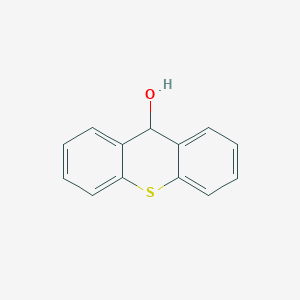
![1-Methyl-1h,4h,5h,6h-cyclopenta[b]pyrrol-4-one](/img/structure/B3149783.png)

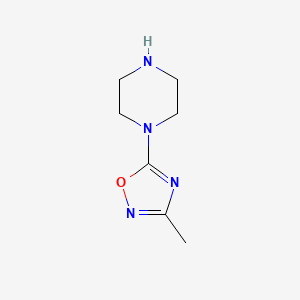
![7-methyl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B3149801.png)

